

CH5164840 vs CH5449302 retinal toxicity

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Compound Focus: CH5164840

Cat. No.: S547926

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Comparison of Retinal Toxicity

The table below compares the key findings on retinal toxicity from a study where the compounds were orally administered to beagle dogs [1].

Feature	CH5164840	CH5449302
Clinical Symptoms	Induced symptoms suggesting visual disorder [1]	No clinical symptoms related to visual disorder were reported [1]
Ophthalmological Findings	Loss of pupillary light reflex [1]	Not specified (abnormalities were found upon further testing) [1]
Electroretinography (ERG)	Abnormal waveforms [1]	Abnormal waveforms [1]
Histopathological Changes	Changes in the photoreceptor cell layer and outer nuclear layer of the retina [1]	Changes in the photoreceptor cell layer and outer nuclear layer of the retina [1]
Onset of Toxicity	Visual symptoms and ERG abnormalities occurred at an earlier stage or lower dose than other systemic toxicities [1]	Similar onset profile for ERG abnormalities [1]

Experimental Protocol

The data in the table above was generated through the following experimental methods [1]:

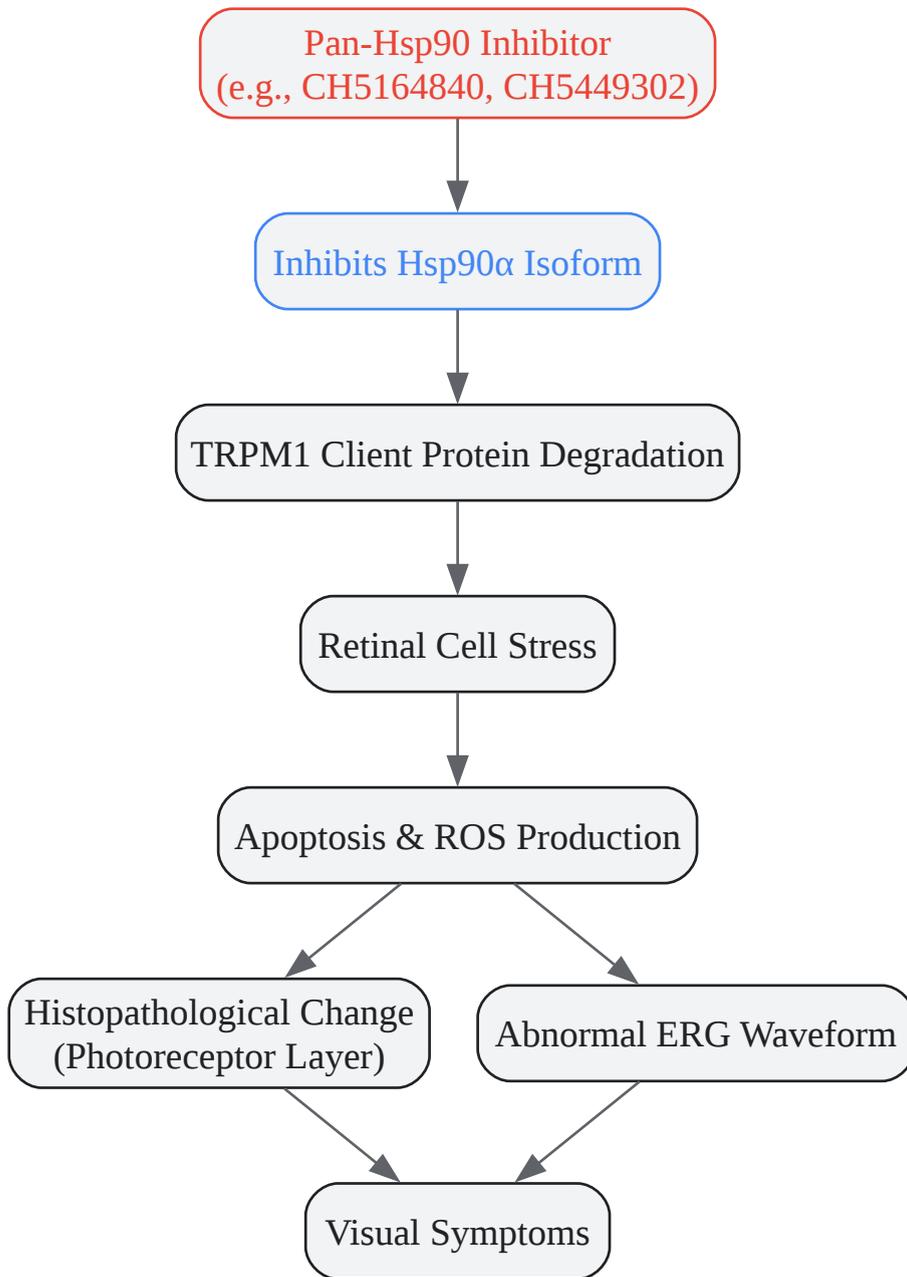
- **Animal Model:** Beagle dogs.
- **Compound Administration:** Repeated oral administration.
- **Clinical Observation:** Monitoring for symptoms suggesting visual disorders.
- **Ophthalmological Examination:** Observation for pupillary light reflex.
- **Functional Assessment:** Electroretinography (ERG) to measure electrical responses of retinal cells.
- **Tissue Analysis:** Histopathological examination of retinal tissues to identify structural damage.

Mechanism of Toxicity and Recent Insights

The retinal toxicity observed with these Hsp90 inhibitors is considered an **on-target effect** of pan-Hsp90 inhibition, meaning it is a direct consequence of inhibiting the Hsp90 protein itself, not an off-target side effect [1] [2] [3].

- **Attributed Isoform:** Recent research suggests that ocular toxicity is primarily linked to the inhibition of the **Hsp90 α isoform** [2] [3] [4].
- **Proposed Mechanism:** One study identified that the Transient Receptor Potential cation channel subfamily M member 1 (**TRPM1**), a protein crucial for retinal function, is a client protein of Hsp90. Inhibition of Hsp90 leads to TRPM1 degradation, which can trigger apoptosis and oxidative stress in retinal cells [3].
- **A Potential Workaround:** To avoid this toxicity, current drug development is focusing on **Hsp90 β -selective inhibitors**. Preclinical studies show that such selective inhibitors can provide anti-cancer activity while avoiding the retinal and cardiotoxic effects associated with pan-inhibitors like **CH5164840** and CH5449302 [3].

The following diagram illustrates the mechanism of retinal toxicity induced by pan-Hsp90 inhibitors.



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References

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2. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for ... [pmc.ncbi.nlm.nih.gov]
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